3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Overview
Description
3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is known for its unique chemical structure, which includes a pyrrolidine ring substituted with a 2,4-difluorobenzyl group.
Preparation Methods
The synthesis of 3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general steps include:
- Preparation of the boron reagent.
- Coupling of the boron reagent with a halogenated pyrrolidine derivative in the presence of a palladium catalyst.
- Purification and conversion to the hydrochloride salt.
Chemical Reactions Analysis
3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride can be compared with other similar compounds, such as:
2,4-Difluorobenzylamine: Shares the difluorobenzyl group but lacks the pyrrolidine ring.
Pyrrolidine derivatives: Compounds like N-methylpyrrolidine have similar ring structures but different substituents.
The uniqueness of this compound lies in its specific combination of the difluorobenzyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2,4-difluorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO.ClH/c13-11-2-1-10(12(14)5-11)8-16-7-9-3-4-15-6-9;/h1-2,5,9,15H,3-4,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCBOJZEADHRIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-55-2 | |
Record name | Pyrrolidine, 3-[[(2,4-difluorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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